molecular formula C18H16BrNO4 B214340 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214340
M. Wt: 390.2 g/mol
InChI Key: XQWDOZXIPBRSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound targets multiple proteins, including Akt, mTOR, ERK, JAK, and STAT, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines and chemokines, and suppresses the replication of several viruses. This compound has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity against various cancer cell lines. This compound can be used to study the mechanisms involved in cancer cell growth and survival, as well as to develop new anticancer drugs.
However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, the potential toxicity of this compound needs to be carefully evaluated before using it in animal studies.

Future Directions

For research on 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Further studies are also needed to elucidate the mechanisms involved in its anticancer, anti-inflammatory, and antiviral activities.
In addition, the potential use of this compound in combination with other drugs or therapies needs to be explored. Finally, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain the final compound.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.
In addition to its anticancer activity, 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one also possesses anti-inflammatory and antiviral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of several viruses, including influenza and dengue virus.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methylindol-2-one

InChI

InChI=1S/C18H16BrNO4/c1-20-14-8-7-11(19)9-13(14)18(23,17(20)22)10-15(21)12-5-3-4-6-16(12)24-2/h3-9,23H,10H2,1-2H3

InChI Key

XQWDOZXIPBRSQK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.